4-Propan-2-yl-1,2-oxazole-3-carboxylic acid
Description
4-Propan-2-yl-1,2-oxazole-3-carboxylic acid is a heterocyclic carboxylic acid derivative with an isoxazole backbone. Its molecular formula is C₇H₉NO₃, and it features a propan-2-yl (isopropyl) substituent at the 4-position of the isoxazole ring and a carboxylic acid group at the 3-position.
Properties
IUPAC Name |
4-propan-2-yl-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-4(2)5-3-11-8-6(5)7(9)10/h3-4H,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAFCYLVSKHGSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CON=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Propan-2-yl-1,2-oxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isopropylamine with ethyl oxalyl chloride to form an intermediate, which then undergoes cyclization with hydroxylamine to yield the desired oxazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety at position 3 undergoes typical acid-derived transformations:
Esterification
Reaction with alcohols under acidic or coupling conditions produces esters. For example:
Yields vary based on the alcohol and catalyst used. Sodium carboxylate derivatives (e.g., Na salt of the acid) react efficiently with alkyl halides in polar aprotic solvents (e.g., DMF) to form esters in 60–85% yields .
Amidation
Coupling with amines via carbodiimide reagents (e.g., DCC, EDCI) generates amides:
Primary amines typically achieve 70–90% conversion under mild conditions .
Reduction
The carboxylic acid can be reduced to a primary alcohol using strong reducing agents:
LiAlH₄ in dry THF affords the alcohol in ~65% yield, while milder agents like NaBH₄ are ineffective .
Reactions Involving the Oxazole Ring
The 1,2-oxazole ring participates in electrophilic substitutions and ring-opening reactions:
Electrophilic Substitution
The electron-withdrawing nature of the oxazole ring directs electrophiles to the less substituted positions. For example:
-
Halogenation : Reaction with N-bromosuccinimide (NBS) in CCl₄ introduces bromine at position 5 .
-
Nitration : HNO₃/H₂SO₄ selectively nitrates position 5, yielding a nitro-substituted derivative .
Ring-Opening Reactions
Under strongly acidic or basic conditions, the oxazole ring undergoes hydrolysis:
Prolonged heating in 6M HCl at 100°C results in complete ring cleavage .
Three-Component Conjunctive Reactions
Recent photochemical methods enable the synthesis of complex oxazole derivatives. The carboxylic acid reacts with nitriles and phosphonium salts under blue LED irradiation:
| Reagents | Conditions | Yield (%) |
|---|---|---|
| Na carboxylate, R-CN, PPh₃⁺ | 36W blue LEDs, 40°C | 57–72 |
| Cs₂CO₃ as base | Acetonitrile solvent | 27–66 |
This method provides access to 2,4,5-trisubstituted oxazoles with diverse functional groups .
Functionalization of the Isopropyl Group
The tertiary isopropyl group at position 4 exhibits limited reactivity but can undergo:
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Oxidation : Strong oxidants like KMnO₄/H₂SO₄ convert the isopropyl group to a carboxylic acid, albeit in low yields (<20%) due to steric hindrance.
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Radical Halogenation : NBS/benzoyl peroxide introduces bromine at the benzylic position under UV light.
Decarboxylation Pathways
Thermal decarboxylation occurs under acidic conditions:
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Complex Molecules: 4-Propan-2-yl-1,2-oxazole-3-carboxylic acid serves as a versatile building block in organic synthesis, facilitating the creation of more complex chemical entities.
2. Biology:
- Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics targeting specific bacterial strains.
- Anticancer Potential: Studies have shown that it can induce apoptosis in cancer cell lines by increasing p53 expression and activating caspase pathways . Its effectiveness against various cancer types is under investigation, with promising results in inhibiting cell growth in vitro .
3. Medicine:
- Anti-inflammatory and Analgesic Properties: The compound has been explored for its potential to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation and pain pathways. This suggests possible applications in pain management and anti-inflammatory therapies.
4. Industry:
- Development of New Materials: The unique chemical structure allows for the modification and development of new materials with tailored properties for industrial applications.
Case Studies and Research Findings
Several studies highlight the biological activity and potential applications of 4-Propan-2-yl-1,2-oxazole-3-carboxylic acid:
Mechanism of Action
The mechanism of action of 4-Propan-2-yl-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in various biological pathways, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Features
The following table summarizes key structural analogs of 4-propan-2-yl-1,2-oxazole-3-carboxylic acid, focusing on substituent variations and molecular properties:
Note: Molecular weights marked with * are calculated based on formulas provided in the evidence.
Key Observations:
Substituent Position and Chain Length :
- The propan-2-yl group in the target compound introduces steric bulk and hydrophobicity compared to the shorter ethyl chain in the 4-ethyl analog .
- The 5-pentyl analog (from ) has a longer alkyl chain at the 5-position, which may enhance lipophilicity but reduce solubility in polar solvents .
Impact on Reactivity :
- The branched isopropyl group in 4-propan-2-yl-1,2-oxazole-3-carboxylic acid could hinder electrophilic substitution reactions at the 4-position compared to linear alkyl chains in analogs.
- The carboxylic acid group at the 3-position remains a common reactive site for derivatization (e.g., amide formation) across all analogs .
Biological Activity
4-Propan-2-yl-1,2-oxazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.
1. Overview of Biological Activity
4-Propan-2-yl-1,2-oxazole-3-carboxylic acid has been investigated for various biological activities, including:
- Antimicrobial Activity : Exhibits potential against a range of bacterial and fungal strains.
- Anticancer Properties : Demonstrates cytotoxic effects on cancer cell lines.
- Anti-inflammatory Effects : May inhibit cyclooxygenase enzymes, reducing inflammation and pain.
The compound's structure allows it to interact with specific molecular targets, influencing various biological pathways.
The mechanism of action involves:
- Enzyme Inhibition : The compound may inhibit cyclooxygenases (COX), which are crucial in inflammatory processes.
- Cellular Interactions : It can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity.
These interactions lead to the observed biological effects, such as reduced inflammation and potential anticancer activity.
3. Antimicrobial Activity
Research indicates that 4-Propan-2-yl-1,2-oxazole-3-carboxylic acid exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Candida albicans | 16.69 - 78.23 µM |
These findings suggest its potential as an antibiotic agent .
4. Anticancer Activity
In vitro studies have shown that 4-Propan-2-yl-1,2-oxazole-3-carboxylic acid possesses cytotoxic effects on various cancer cell lines. Notably:
| Cell Line | IC50 Value (µM) |
|---|---|
| HL-60 (Promyelocytic Leukemia) | 19.0 |
| NCI H292 (Lung Carcinoma) | Not specified |
| HT29 (Colon Carcinoma) | Not specified |
The compound exhibited significant cytotoxicity against HL-60 cells, indicating selective activity that could be leveraged for therapeutic applications .
5. Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds within the oxazole family:
- Cytotoxicity Studies : A study evaluated various oxazole derivatives for their anticancer properties using MTT assays across multiple cell lines, confirming the effectiveness of certain derivatives in inhibiting cell proliferation .
- Synthesis and Evaluation : Researchers synthesized new derivatives based on the oxazole framework, demonstrating enhanced antimicrobial and anticancer activities compared to parent compounds .
- Pharmacological Insights : Investigations into the structure-activity relationship (SAR) of oxazole derivatives have provided insights into optimizing their biological efficacy through chemical modifications .
6. Conclusion
4-Propan-2-yl-1,2-oxazole-3-carboxylic acid presents promising biological activities that warrant further investigation. Its potential as an antimicrobial and anticancer agent highlights its importance in drug discovery and development. Continued research into its mechanisms of action and structural modifications could lead to the development of novel therapeutics targeting various diseases.
Q & A
Q. What are the standard synthetic routes for preparing 4-Propan-2-yl-1,2-oxazole-3-carboxylic acid, and what are the key intermediates involved?
Methodological Answer: The synthesis typically involves cyclization reactions starting from precursors like β-keto esters or nitriles. A common approach is the Hantzsch oxazole synthesis, where α-haloketones react with carboxamides. Key intermediates include:
- Propionyl chloride derivatives for introducing the isopropyl group.
- Carboxylic acid-protected oxazole intermediates to prevent side reactions during functionalization.
Reaction optimization should focus on solvent polarity (e.g., DMF for polar intermediates) and temperature control (60–80°C) to minimize decarboxylation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing the structure of 4-Propan-2-yl-1,2-oxazole-3-carboxylic acid, and what spectral markers should be prioritized?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for the oxazole proton (δ 8.1–8.3 ppm), isopropyl methine proton (δ 2.9–3.1 ppm, multiplet), and carboxylic acid proton (δ 12–13 ppm, broad if not deuterated).
- ¹³C NMR : The oxazole carbons (C-3: δ 150–160 ppm; C-4: δ 110–120 ppm) and carboxylic acid carbon (δ 170–175 ppm) are diagnostic.
- IR Spectroscopy : Strong absorption bands for the carboxylic acid O–H (2500–3000 cm⁻¹, broad) and C=O (1680–1720 cm⁻¹).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragments (e.g., loss of CO₂ from the carboxylic acid group).
Cross-validate with X-ray crystallography if crystalline derivatives are available .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity of 4-Propan-2-yl-1,2-oxazole-3-carboxylic acid in novel synthetic pathways?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the oxazole ring’s electron-deficient C-5 position may favor nucleophilic aromatic substitution.
- Molecular Dynamics Simulations : Model solvent effects (e.g., aqueous vs. aprotic) on reaction pathways. Polar solvents stabilize zwitterionic intermediates during decarboxylation.
- Docking Studies : Predict binding affinities for biological targets (e.g., enzymes) by analyzing hydrogen bonding between the carboxylic acid group and active-site residues.
Validate predictions with experimental kinetic studies (e.g., varying temperature/pH) .
Q. What strategies resolve discrepancies in reported biological activity data for derivatives of this compound?
Methodological Answer: Discrepancies often arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. HEK293) or incubation times.
- Solubility Issues : Use dimethyl sulfoxide (DMSO) with <0.1% v/v to avoid cytotoxicity.
Q. Resolution Strategies :
Dose-Response Repetition : Test multiple concentrations (e.g., 1 nM–100 µM) across biological replicates.
Metabolic Stability Analysis : Use liver microsomes to assess degradation rates affecting IC₅₀ values.
Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets from independent studies .
Q. How can researchers design experiments to evaluate the compound’s stability under varying storage and reaction conditions?
Methodological Answer:
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Store at –20°C in amber vials to prevent photodegradation.
- pH-Dependent Stability : Conduct accelerated stability studies in buffers (pH 2–10) at 40°C for 48 hours, monitoring via HPLC.
- Humidity Control : Store in desiccators with silica gel to prevent hydrolysis of the oxazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
